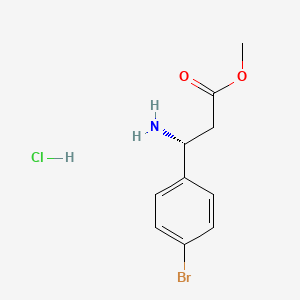![molecular formula C13H27N3O2 B6156368 tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate CAS No. 1782254-06-1](/img/no-structure.png)
tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in scientific research due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-(methylamino)propylamine. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and development, particularly in the fields of medicinal chemistry and drug discovery .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves the reaction of tert-butyl 4-piperidone-1-carboxylate with 3-(methylamino)propylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product.", "Starting Materials": [ "tert-butyl 4-piperidone-1-carboxylate", "3-(methylamino)propylamine", "coupling agent (e.g. EDCI or DCC)", "tert-butyl chloroformate" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-piperidone-1-carboxylate and 3-(methylamino)propylamine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as dichloromethane.", "Step 5: Add tert-butyl chloroformate to the reaction mixture and stir for several hours at room temperature.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1782254-06-1 |
Molekularformel |
C13H27N3O2 |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-6-14-4/h14H,5-11H2,1-4H3 |
InChI-Schlüssel |
TVKPKVDBBMSCEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCNC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



